molecular formula C24H19NO7 B2567047 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one CAS No. 714930-80-0

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2567047
CAS No.: 714930-80-0
M. Wt: 433.416
InChI Key: XFAOUAJVVWTZFG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a flavone-like scaffold with distinct substituents:

  • Position 2: A methyl group.
  • Position 3: A 2-methoxyphenoxy group.
  • Position 7: A 4-nitrophenylmethoxy group.

The compound’s IUPAC name and identifiers (e.g., CAS RN 610751-10-5) are confirmed in multiple sources .

Properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-15-24(32-21-6-4-3-5-20(21)29-2)23(26)19-12-11-18(13-22(19)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAOUAJVVWTZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of the chromen-4-one core with 2-methoxyphenol in the presence of a base such as potassium carbonate.

    Attachment of the nitrophenyl group: The final step involves the reaction of the intermediate product with 4-nitrobenzyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and nitrophenyl groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse biological activities, modulated by substituent variations. Below is a systematic comparison with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reported Bioactivity References
3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one 2-Me; 3-(2-MeO-PhO); 7-(4-NO2-PhCH2O) Nitro, methoxy, methyl Not explicitly reported
2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one 2-(4-F-Ph); 3-triazole Triazole, fluoro Antibacterial, antifungal
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 3a) 5,7-diMeO; 2-(3,4,5-triMeO-Ph) Multiple methoxy Antimicrobial (highest activity in series)
5,6,7-Trimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one (B1) 5,6,7-triMeO; 2-(4-NO2-Ph) Nitro, methoxy Antifungal (baicalein-core derivative)
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IId) 3-OH; 2-(4-NO2-Ph) Hydroxy, nitro Antioxidant, anti-inflammatory

Key Observations

Similar nitro-substituted compounds (e.g., B1 in ) show antifungal activity, suggesting a possible role for the nitro group in microbial targeting . Methoxy Groups: Methoxy substituents (e.g., 2-methoxyphenoxy in the target) are common in antimicrobial chromenones. For example, compound 3a () with multiple methoxy groups exhibited potent activity against pathogens like Staphylococcus aureus . Triazole Linkers: Compounds with triazole substituents () demonstrate enhanced antibacterial efficacy, likely due to improved hydrogen bonding with microbial enzymes .

Structural Flexibility vs. Hydroxy vs. Methoxy: 3-Hydroxy derivatives () show antioxidant and anti-inflammatory activity, whereas methoxy groups (as in the target) may enhance metabolic stability .

Synthetic Strategies :

  • The target compound’s 4-nitrophenylmethoxy group is analogous to derivatives synthesized via nucleophilic substitution (e.g., ), while triazole-containing analogs () rely on click chemistry .

Biological Activity

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one, also known by its CAS number 714930-80-0, is a synthetic compound belonging to the class of chromones. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C24H19NO7C_{24}H_{19}NO_7. The structure features a chromone backbone with methoxy and nitrophenyl substituents, which may influence its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives often exhibit significant antioxidant properties. The presence of electron-donating groups such as methoxy can enhance the radical scavenging ability of these compounds. Studies have shown that derivatives with similar structures have demonstrated effective inhibition of reactive oxygen species (ROS), contributing to their potential in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of chromone derivatives are attributed to their ability to inhibit key inflammatory mediators. For instance, compounds structurally related to this compound have been shown to reduce the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory effects suggest potential therapeutic applications in inflammatory disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of chromone derivatives against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxicity against breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antioxidant Efficacy : A study investigated the antioxidant activity of various chromone derivatives, including those similar to this compound. The findings demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting strong potential for therapeutic use in oxidative stress-related conditions.
  • Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory effects revealed that compounds with a similar structure effectively inhibited nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This inhibition was linked to the downregulation of NF-kB signaling pathways.
  • Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation.

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